molecular formula C9H8BrNO B1275656 4-Bromo-2,6-dimethylphenyl isocyanate CAS No. 77159-76-3

4-Bromo-2,6-dimethylphenyl isocyanate

Cat. No.: B1275656
CAS No.: 77159-76-3
M. Wt: 226.07 g/mol
InChI Key: XGBDVSJAHTYSBK-UHFFFAOYSA-N
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Description

It is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

4-Bromo-2,6-dimethylphenyl isocyanate is an aryl isocyanate Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of this compound involves the reaction of the isocyanate group (-NCO) with active hydrogen atoms present in other compounds. This reaction typically results in the formation of urethane or urea linkages . The exact changes resulting from this interaction would depend on the specific reactants involved.

Pharmacokinetics

Isocyanates in general are known to be rapidly absorbed and distributed in the body, and they are typically metabolized and excreted within a short period of time .

Result of Action

Exposure to isocyanates can cause allergic reactions and respiratory issues .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms can trigger reactions with the isocyanate group. Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

4-Bromo-2,6-dimethylphenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with amino groups on proteins, leading to the formation of stable urea linkages . This reactivity makes this compound a useful reagent for modifying proteins and studying enzyme mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit specific enzymes, leading to altered metabolic flux and changes in gene expression patterns. These modifications can result in varied cellular responses, including changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites on enzymes and proteins, forming stable covalent bonds . This interaction can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is sensitive to moisture and should be stored at low temperatures to maintain its stability . Over time, degradation products may form, potentially altering its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins and enzymes, leading to specific biochemical and cellular responses . At high doses, it can cause toxic or adverse effects, including tissue damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through hydrolysis, oxidation, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity, influencing its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity. For example, binding to cellular transporters can facilitate its uptake into specific cell types, while interactions with binding proteins can modulate its distribution within tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. For instance, localization to the nucleus can enable interactions with transcription factors, while localization to the mitochondria can influence metabolic processes .

Preparation Methods

4-Bromo-2,6-dimethylphenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromo-2,6-dimethylaniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:

4-Bromo-2,6-dimethylaniline+Phosgene4-Bromo-2,6-dimethylphenyl isocyanate+Hydrochloric acid\text{4-Bromo-2,6-dimethylaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} 4-Bromo-2,6-dimethylaniline+Phosgene→4-Bromo-2,6-dimethylphenyl isocyanate+Hydrochloric acid

The reaction is carried out in an inert solvent such as toluene, and the temperature is maintained at a low level to prevent decomposition . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-2,6-dimethylphenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-bromo-2,6-dimethylphenylamine and carbon dioxide.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols, to form corresponding adducts.

Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2,6-dimethylphenyl isocyanate has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: This compound is utilized in the preparation of polymers and resins with specific properties.

    Biological Research: It is employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicinal Chemistry: This compound is used in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

4-Bromo-2,6-dimethylphenyl isocyanate can be compared with other similar compounds such as:

    2,6-Dimethylphenyl isocyanate: Lacks the bromine substituent, resulting in different reactivity and applications.

    4-Chloro-2,6-dimethylphenyl isocyanate: Contains a chlorine substituent instead of bromine, which affects its chemical properties and reactivity.

    4-Fluoro-2,6-dimethylphenyl isocyanate:

The presence of the bromine substituent in this compound imparts unique reactivity and properties, making it distinct from its analogs .

Properties

IUPAC Name

5-bromo-2-isocyanato-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBDVSJAHTYSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=C=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403222
Record name 4-Bromo-2,6-dimethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77159-76-3
Record name 4-Bromo-2,6-dimethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-dimethylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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